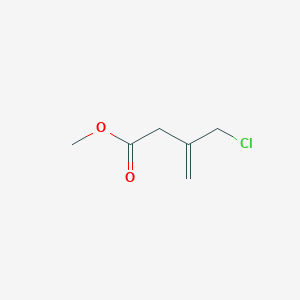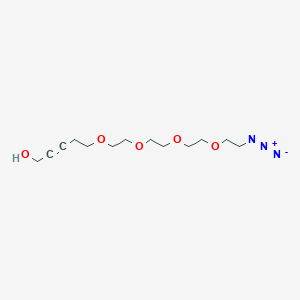
5-(Azido-PEG4)-pent-2-yn-1-Ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azido-PEG4)-pent-2-yn-1-Ol is a compound that features an azide group attached to a polyethylene glycol (PEG) spacer and a terminal alkyne group. This compound is often used in click chemistry, a class of biocompatible reactions that are highly efficient and specific. The azide group can react with alkynes to form stable triazole linkages, making it a valuable tool in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azido-PEG4)-pent-2-yn-1-Ol typically involves the following steps:
PEGylation: The initial step involves the attachment of a PEG spacer to a suitable starting material.
Alkyne Introduction: The terminal alkyne group is introduced via Sonogashira coupling or other alkyne-forming reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5-(Azido-PEG4)-pent-2-yn-1-Ol undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazoles.
Substitution Reactions: The azide group can be replaced by other functional groups under suitable conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions.
Sodium Azide: Used for introducing the azide group.
Triphenylphosphine: Used for reducing the azide group to an amine.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
科学的研究の応用
5-(Azido-PEG4)-pent-2-yn-1-Ol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Used in the development of advanced materials and nanotechnology.
作用機序
The primary mechanism of action for 5-(Azido-PEG4)-pent-2-yn-1-Ol involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes to form triazoles, which are stable and biocompatible. This reaction is highly specific and efficient, making it ideal for various applications. The PEG spacer enhances the solubility and biocompatibility of the compound, while the terminal alkyne group provides a reactive site for further modifications.
類似化合物との比較
Similar Compounds
Azido-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a terminal alkyne.
Azido-PEG4-Maleimide: Contains a maleimide group, used for thiol-reactive conjugation.
Azido-PEG4-Amine: Contains an amine group, used for amide bond formation.
Uniqueness
5-(Azido-PEG4)-pent-2-yn-1-Ol is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This makes it highly versatile for various applications, especially in bioconjugation and material science.
特性
分子式 |
C13H23N3O5 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]pent-2-yn-1-ol |
InChI |
InChI=1S/C13H23N3O5/c14-16-15-4-7-19-9-11-21-13-12-20-10-8-18-6-3-1-2-5-17/h17H,3-13H2 |
InChIキー |
YQCLXMHUARTLPW-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



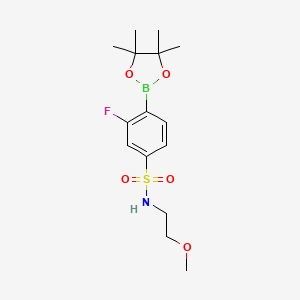


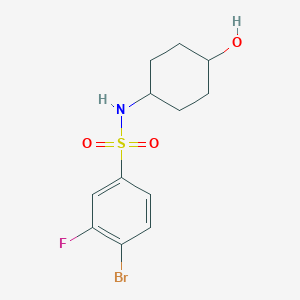
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
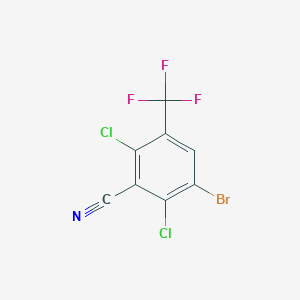
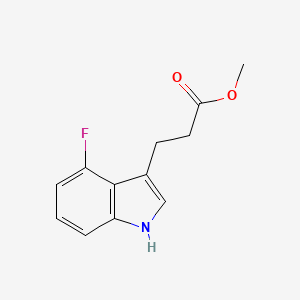
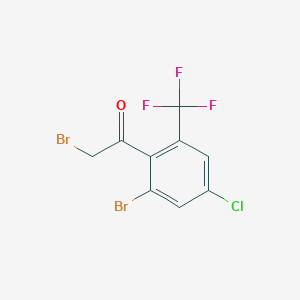
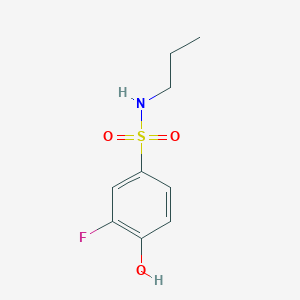
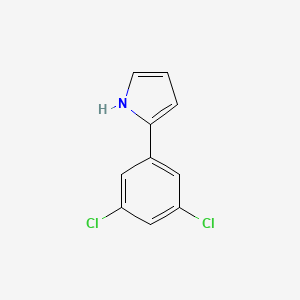
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
